2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole
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Overview
Description
2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoroethoxy group, an azetidine ring, and an oxazole ring, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-4-phenyl-oxazole with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a sulfonylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group and the azetidine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Lansoprazole sulfide: Similar in structure due to the presence of a trifluoroethoxy group and a sulfonyl group.
Omeprazole: Shares the sulfonyl group and is used as a proton pump inhibitor.
Tembotrione: Contains a trifluoroethoxy group and is used as a herbicide.
Uniqueness
2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole is unique due to its combination of an oxazole ring with a trifluoroethoxy-substituted azetidine ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
2-methyl-4-[4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O4S/c1-10-19-14(8-23-10)11-2-4-13(5-3-11)25(21,22)20-6-12(7-20)24-9-15(16,17)18/h2-5,8,12H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUUJFIQRKRGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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